Cas no 1803898-73-8 (5-Bromo-2-chloro-6-cyano-1H-benzimidazole)

5-Bromo-2-chloro-6-cyano-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-chloro-6-cyano-1H-benzimidazole
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- インチ: 1S/C8H3BrClN3/c9-5-2-7-6(1-4(5)3-11)12-8(10)13-7/h1-2H,(H,12,13)
- InChIKey: YXYRUJRPQVKXJU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CC2=C(C=1)NC(=N2)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 251
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 52.5
5-Bromo-2-chloro-6-cyano-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061007390-1g |
5-Bromo-2-chloro-6-cyano-1H-benzimidazole |
1803898-73-8 | 98% | 1g |
$13,902.53 | 2022-04-02 | |
Alichem | A061007390-250mg |
5-Bromo-2-chloro-6-cyano-1H-benzimidazole |
1803898-73-8 | 98% | 250mg |
$5,666.07 | 2022-04-02 | |
Alichem | A061007390-500mg |
5-Bromo-2-chloro-6-cyano-1H-benzimidazole |
1803898-73-8 | 98% | 500mg |
$8,726.20 | 2022-04-02 |
5-Bromo-2-chloro-6-cyano-1H-benzimidazole 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
5-Bromo-2-chloro-6-cyano-1H-benzimidazoleに関する追加情報
Introduction to 5-Bromo-2-chloro-6-cyano-1H-benzimidazole (CAS No. 1803898-73-8)
5-Bromo-2-chloro-6-cyano-1H-benzimidazole, identified by the chemical abstracts service number 1803898-73-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural features of 5-Bromo-2-chloro-6-cyano-1H-benzimidazole, including the presence of bromine, chlorine, and cyano substituents, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The benzimidazole core is a privileged structure in medicinal chemistry, with numerous examples of benzimidazole derivatives exhibiting pharmacological effects ranging from antiviral and anticancer to anti-inflammatory and antimicrobial activities. The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the benzimidazole ring can modulate the electronic properties and binding affinity of the molecule, enhancing its interaction with biological targets. Additionally, the cyano group introduces a polar site that can further influence the molecule's solubility and reactivity.
In recent years, 5-Bromo-2-chloro-6-cyano-1H-benzimidazole has been studied extensively for its potential in developing novel therapeutic agents. One of the most promising areas of research is its application in oncology. Preclinical studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor progression. Specifically, it has been shown to interfere with the activity of kinases and other enzymes that are critical for cancer cell survival and proliferation.
Furthermore, the structural motif of 5-Bromo-2-chloro-6-cyano-1H-benzimidazole has been explored in the development of inhibitors for viral enzymes. The bromine and chlorine substituents enhance the molecule's ability to interact with viral proteases and polymerases, making it a potent candidate for antiviral therapies. Researchers have also investigated its potential in treating infectious diseases caused by bacteria and fungi, where it exhibits mechanisms similar to those observed in other benzimidazole derivatives.
The synthesis of 5-Bromo-2-chloro-6-cyano-1H-benzimidazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the bromination and chlorination of a precursor benzimidazole derivative, followed by cyanation to introduce the cyano group at the desired position. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations.
One of the key challenges in working with 5-Bromo-2-chloro-6-cyano-1H-benzimidazole is its reactivity due to the presence of multiple functional groups. However, this reactivity also provides opportunities for further derivatization, allowing chemists to tailor the molecule's properties for specific applications. For instance, replacing one or more halogen atoms with other groups such as alkyl or aryl moieties can alter its pharmacokinetic profile and target specificity.
The pharmacokinetic properties of 5-Bromo-2-chloro-6-cyano-1H-benzimidazole are another area of interest. Studies have shown that this compound exhibits moderate solubility in water, which is favorable for oral administration. Additionally, its metabolic stability suggests that it may have a prolonged half-life in vivo, allowing for less frequent dosing. These characteristics make it an attractive candidate for further development into a drug candidate.
In conclusion, 5-Bromo-2-chloro-6-cyano-1H-benzimidazole (CAS No. 1803898-73-8) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features enable it to interact with various biological targets, making it a valuable tool for developing new therapies against cancer, infectious diseases, and other conditions. As research continues to uncover new applications for this molecule, it is likely that 5-Bromo-2-chloro-6-cyano-1H-benzimidazole will play an increasingly important role in drug discovery and development.
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